1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one
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Overview
Description
1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This suggests that it may interact with enzymes and proteins involved in oxidative stress responses.
Cellular Effects
It has been suggested that it may have selective toxicity against certain leukemic cell lines . This indicates that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through pro-oxidative effects and increasing reactive oxygen species in cancer cells . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . This suggests that it may have long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of 2,3-dihydrobenzofuran with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
- 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one
- 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one
- 1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one
Uniqueness: 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJWWBDQIWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214150-20-6 |
Source
|
Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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